molecular formula C26H28ClFN4O3 B2735548 N1-(4-chlorophenethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide CAS No. 877632-97-8

N1-(4-chlorophenethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide

Cat. No. B2735548
CAS RN: 877632-97-8
M. Wt: 498.98
InChI Key: UBWBKZSQBGAYFC-UHFFFAOYSA-N
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Description

N1-(4-chlorophenethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C26H28ClFN4O3 and its molecular weight is 498.98. The purity is usually 95%.
BenchChem offers high-quality N1-(4-chlorophenethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-chlorophenethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Activity Enhancement

N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) demonstrates significant efficacy in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines, offering a broad applicability range for (hetero)aryl bromides and various amines. This advancement enables efficient synthesis of pharmaceutically relevant compounds, highlighting the compound's role in facilitating complex chemical reactions at low catalyst loadings and temperatures (Bhunia, S. V. Kumar, D. Ma, 2017).

Pharmacological Potential

A novel series of derivatives including the structure of N1-(4-chlorophenethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide showed promise in antidepressant and antianxiety activities. The compounds demonstrated significant reduction in immobility times and exhibited notable antianxiety effects in behavioral tests, suggesting potential for therapeutic applications in mental health disorders (J. Kumar et al., 2017).

Antimicrobial Activity

A study involving derivatives related to the chemical structure showed potent antimicrobial activity against various bacterial strains, including P. aeruginosa and S. aureus, as well as against the fungal strain C. albicans. This suggests the compound's potential utility in developing new antimicrobial agents (V. Mishra, T. Chundawat, 2019).

Neuroinflammation Imaging

The development of a radioligand incorporating a similar chemical framework for PET imaging of colony-stimulating factor 1 receptor (CSF1R) in neuroinflammation showcases the compound's applicability in biomedical imaging and neurodegenerative disease research. The ligand displayed high brain uptake and specificity, indicating its promise for detailed neuroinflammation studies (H. Lee et al., 2022).

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClFN4O3/c27-20-9-7-19(8-10-20)11-12-29-25(33)26(34)30-18-23(24-6-3-17-35-24)32-15-13-31(14-16-32)22-5-2-1-4-21(22)28/h1-10,17,23H,11-16,18H2,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWBKZSQBGAYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C(=O)NCCC3=CC=C(C=C3)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-chlorophenethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide

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